molecular formula C8H11BrN2 B1520213 4-Bromo-6-(sec-butyl)pyrimidine CAS No. 1086382-36-6

4-Bromo-6-(sec-butyl)pyrimidine

Cat. No. B1520213
CAS RN: 1086382-36-6
M. Wt: 215.09 g/mol
InChI Key: ZAKMNCMGHRHFNF-UHFFFAOYSA-N
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Description

4-Bromo-6-(sec-butyl)pyrimidine is a chemical compound with the CAS Number 1086382-36-6 . It has a molecular weight of 215.09 and its IUPAC name is 4-bromo-6-sec-butylpyrimidine . The compound is in liquid form .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A copper-catalyzed cyclization of ketones with nitriles is also used . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-(sec-butyl)pyrimidine can be represented by the InChI code: 1S/C8H11BrN2/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 .


Chemical Reactions Analysis

Pyrimidine synthesis involves various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines .


Physical And Chemical Properties Analysis

4-Bromo-6-(sec-butyl)pyrimidine is a liquid . It has a molecular weight of 215.09 and its IUPAC name is 4-bromo-6-sec-butylpyrimidine .

Scientific Research Applications

Antiviral Properties

4-Bromo-6-(sec-butyl)pyrimidine derivatives have been studied for their antiviral properties. Bergstrom et al. (1984) explored the antiviral activity of various tubercidin analogues, including bromo-substituted compounds, against RNA and DNA viruses in cell cultures. They found that most derivatives exhibited substantial activity against RNA viruses, although bromo-substituted derivatives showed less activity compared to others (Bergstrom et al., 1984).

Radiosensitizing Effect

Halogenated pyrimidine analogs, including bromo derivatives, have been studied for their potential as clinical radiosensitizers. Kinsella et al. (1987) found that bromodeoxyuridine (BrdUrd), a bromo-substituted pyrimidine, enhanced X-ray-induced DNA damage when pre-treated in vitro, suggesting its potential in radiotherapy (Kinsella et al., 1987).

Cancer Research

Bromo-substituted pyrimidines have been extensively researched in cancer therapy. For instance, Rewcastle et al. (1998) studied a series of analogues of PD 158780, including bromo-substituted pyrimidines, for their inhibition of tyrosine kinase activity in cancer cells (Rewcastle et al., 1998). Additionally, Radi et al. (2013) evaluated the activity of 4-bromo derivatives against the Bcr-Abl T315I mutant in cancer cells, showing promising antitumor effects (Radi et al., 2013).

properties

IUPAC Name

4-bromo-6-butan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKMNCMGHRHFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(sec-butyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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